molecular formula C6H3N3O2S B1198169 6-Nitro-1,2,3-benzothiadiazole CAS No. 29241-16-5

6-Nitro-1,2,3-benzothiadiazole

Cat. No. B1198169
CAS RN: 29241-16-5
M. Wt: 181.17 g/mol
InChI Key: UKEXDPWRCYZDHX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Nitro-1,2,3-benzothiadiazole derivatives can be achieved through several methods. A convenient one-pot synthesis involves the reaction of o-nitroanilines with sulfur monochloride, yielding nitro derivatives of 2,1,3-benzothiadiazole 1-oxides with good prospects due to their high in vitro release of nitric oxide (Konstantinova et al., 2018). Another method includes the nitration of certain precursors, leading to compound formation through subsequent reactions, showcasing the versatility in synthesizing these compounds (Komin & Carmack, 1975).

Molecular Structure Analysis

Molecular structure analysis reveals the planarity and orientation of the benzothiazole system and its substituents, which play crucial roles in determining the compound's reactivity and interaction with other molecules. Studies have shown that the nitro group is substantially twisted from the plane of its attached benzene ring, influencing the compound's electronic properties and reactivity (Vijayakumar et al., 2012).

Chemical Reactions and Properties

6-Nitro-1,2,3-benzothiadiazole undergoes various chemical reactions, including nitration, reduction, and formation of Meisenheimer complexes, which are essential for its functionalization and application in synthesis pathways. The reactivity of nitro and halogeno derivatives toward methoxide ion indicates the formation of specific products under certain conditions, showcasing the compound's versatility in chemical transformations (Nunno & Florio, 1977).

Scientific Research Applications

  • Synthesis and Structural Properties :

    • A study detailed the synthesis and structural study of nitro derivatives of 2,1,3-benzothiadiazole 1-oxides, including 6-nitro-2,1,3-benzothiadiazole. The research revealed high in vitro release of nitric oxide from these compounds, suggesting their potential application in pharmacology or materials science (Konstantinova et al., 2018).
  • Antiparasitic Properties :

    • Research investigated the in vitro antiparasitic properties of 6-nitro- and 6-amino-benzothiazoles against parasites like Leishmania infantum and Trichomonas vaginalis. This study highlighted the dependency of antiprotozoal properties on the chemical structure of benzothiazoles, pointing to their potential use in developing antiparasitic drugs (Delmas et al., 2002).
  • Insecticide Synergists :

    • A study examined the effects of various insecticide synergists, including 6-nitro-1,2,3-benzothiadiazole, on the microsomal oxidation of certain compounds. This research contributes to understanding the role of benzothiadiazoles in enhancing the effectiveness of insecticides (Bolt & Kassel, 1976).
  • Coordination Chemistry and Crystal Engineering :

    • Functionalized 2,1,3-benzothiadiazoles, including 4-nitro-2,1,3-benzothiadiazole, were used in metal coordination chemistry and crystal engineering of organic solids. This study presents new applications in developing complex molecular structures (Bashirov et al., 2014).
  • Pharmacological Research :

    • Research on the pharmacokinetics of vinyl chloride in rats utilized 6-nitro-1,2,3-benzothiadiazole to study the metabolism of vinyl chloride. This study aids in understanding how benzothiadiazoles can be used in pharmacological research to analyze drug metabolism (Bolt et al., 1977).
  • Diagnostic Criterion for Acyl Radicals :

    • A study found that benzothiazole is acylated by acyl radicals selectively in the 2-position, with 6-nitro-derivative showing higher reactivity. This reactivity is useful in syntheses and can be used as a diagnostic criterion for revealing the presence of acyl radicals in various oxidation processes (Caronna et al., 1971).

Safety And Hazards

The safety data sheet for a related compound, 2,1,3-Benzothiadiazole, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

6-nitro-1,2,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N3O2S/c10-9(11)4-1-2-5-6(3-4)12-8-7-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEXDPWRCYZDHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])SN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30183496
Record name 6-Nitro-1,2,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30183496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Nitro-1,2,3-benzothiadiazole

CAS RN

29241-16-5
Record name 6-Nitro-1,2,3-benzothiadiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029241165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Nitro-1,2,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30183496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-Amino-5-nitrobenzenethiol (5b) (6.0 g, 35.3 mmol) in n-BuOH (30 mL), cooled to 0° C., a solution of Isoamyl nitrite (5.0 mL, 37.1 mmol) in n-BuOH (30 mL) was added followed by conc. HCl (5.0 ml). The reaction mixture was warmed to room temperature and stirred for 5 h. To the resulting reaction mixture Acetamide (0.4 ml) was added and stirred for another 30 min at room temperature. After completion of reaction (by TLC), the reaction mixture was diluted with H2O (80 mL) and extracted with EtOAc (3×150 mL). The combined organic extracts were washed with brine solution (100 mL), dried over Na2SO4 and concentrated under reduced pressure to obtain the crude material which was purified by column chromatography to afford 6-Nitrobenzo[d][1,2,3]thiadiazole (5c) (3.5 g, 54%) as a yellow solid.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
0.4 mL
Type
reactant
Reaction Step Four
Name
Quantity
80 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
ER Ward, WH Poesche, D Higgins… - Journal of the Chemical …, 1962 - pubs.rsc.org
By ER WARD, WH POESCHE, D. HIGGINS, and (in part) DD HEARD. 4-and 6-Nitro-lJ2, 3-benzothiadiazoles are prepared from the corresponding nitrobenzothiazoles by ring opening, …
Number of citations: 7 pubs.rsc.org
DL Gil - 1973 - sbbmch.cl
Diego Lionel Gil Hormazabal was born on August U, 1939* in Santiago, Chile. He attended public elementary school (Escuela Brasil) and high school (instituto Nacional) in Santiago. …
Number of citations: 7 www.sbbmch.cl
HM Bolt, H Kappus, A Buchter, W Bolt - Archives of Toxicology, 1976 - Springer
Rats were exposed to [1,2- 14 C] vinyl chloride in a closed system at initial concentrations below 100 ppm. When the system was occupied by 3 rats, a half-life of vinyl chloride in the …
Number of citations: 110 link.springer.com
HM Bolt, H Kassel - Xenobiotica, 1976 - Taylor & Francis
1. Oxidation of estradiol and ethynylestradiol at ring A and ring B by rat liver microsomes and NADPH-regenerating system in vitro is inhibited by the two arylimidazole insecticide …
Number of citations: 20 www.tandfonline.com
HM Bolt, RJ Laib, H Kappus, A Buchter - Toxicology, 1977 - Elsevier
When rats are exposed to [ 14 C]vinyl chloride in a closed system, the vinyl chloride present in the atmosphere equilibrates with the animals' organism within 15 min. The course of …
Number of citations: 59 www.sciencedirect.com
E Haddock, P Kirby, AW Johnson - Journal of the Chemical Society C …, 1970 - pubs.rsc.org
Diazotisation of a substituted 7-amino-1,2,3-benzothiadiazole, followed by removal of the diazonium group by hypophosphorous acid or by a Sandmeyer reaction, may lead to a 1,2,3-…
Number of citations: 9 pubs.rsc.org
D Reichert, D Henschler - International Archives of Occupational and …, 1978 - Springer
Uptake and hepatotoxicity of 1,1-dichloroethylene (vinylidene chloride, VDC) was investigated with the isolated perfused rat liver: 1. VDC, at concentrations of 670, 2150, 3400, 5000, …
Number of citations: 9 link.springer.com
ML Gullino, HD Sisler - Pesticide science, 1986 - Wiley Online Library
The fungitoxicity of iprodione to a sensitive strain of Botrytis cinerea was antagonised by a variety of cytochrome P‐450 mixed function oxidase inhibitors. Piperonyl butoxide, …
Number of citations: 9 onlinelibrary.wiley.com
PJ Van Bladeren, JJ Hoogeterp, DD Breimer… - Biochemical …, 1981 - Elsevier
The mercapturic acid derivative, N- acetyl -S-2- hydroxyethyl - l - cysteine , is a major metabolite of 1,2-dibromoethane in vivo. This compound can be formed via two pathways, both …
Number of citations: 39 www.sciencedirect.com
J Hopkins - Food and Cosmetics Toxicology, 1979 - Elsevier
The period of phrenetic activity--or at least sustained debate-on the status of-vinyl chloride (VC) seems to have passed. Since technological feasibility eventually formed the basis of the …
Number of citations: 1 www.sciencedirect.com

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